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molecular formula C10H12N2O2 B028661 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101167-13-9

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B028661
M. Wt: 192.21 g/mol
InChI Key: MLQQVSKLPBROCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807673B2

Procedure details

7-Nitro-3,4-dihydro-2(1H)-naphthalenone (200 mg, 1.1 mmol) was combined with ammonium acetate (807 mg, 10.5 mmol), sodium cyanoborohydride (86 mg, 1.4 mmol) and MeOH (5 mL) and heated to 50° C. for 15 h. The reaction was cooled and concentrated under vacuum and the residue was partitioned between EtOAc and water. The organic layer was washed with 5% aqueous K2CO3, brine and dried over Na2SO4. The crude was concentrated under vacuum and purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM). Purification provided 130 mg (65%) of the desired amine as a brown oil. 1H NMR (400 MHz, DMSO-d6) δ 7.90-7.89 (m, 2H), 7.31 (d, J=8.5 Hz, 1H), 3.06-2.88 (m, 3H), 2.84-2.72 (m, 1H), 2.54-2.44 (m, 2H), 1.81 (d, J=35.2 Hz, 2H), 1.51-1.42 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10](=O)[CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+]>CO>[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH:10]([NH2:21])[CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC(CC2=C1)=O
Step Two
Name
Quantity
807 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
86 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous K2CO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The crude was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM)
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCC(CC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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